molecular formula C21H3F41O7 B065263 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol CAS No. 167631-99-4

2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol

Cat. No. B065263
CAS RN: 167631-99-4
M. Wt: 1146.2 g/mol
InChI Key: SAETUWCYSIJUEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex fluorinated compounds often involves the manipulation of fluorine-containing precursors under controlled conditions. For example, Coe, Sellars, and Tatlow (1983) describe the synthesis of oligomers of tetrafluoroethylene, which could serve as precursors for further functionalized polyfluoroalkanes (Coe, P., Sellars, A., & Tatlow, J. T., 1983). The controlled epoxidation and further reactions of these oligomers lay the groundwork for synthesizing more complex fluorinated alcohols and ethers.

Molecular Structure Analysis

The molecular structure of highly fluorinated compounds is characterized by the strong electronegativity of fluorine, which significantly influences the physical and chemical properties of the molecules. Haga, Burschka, and Tacke (2008) explored the structures of tetrafunctionalized tetrasilanes, demonstrating the potential for complex fluorinated structures to engage in unique bonding patterns due to the presence of fluorine atoms (Haga, R., Burschka, C., & Tacke, R., 2008).

Chemical Reactions and Properties

Fluorinated compounds often exhibit unique reactivity due to the influence of fluorine atoms. For instance, the reaction of 1,1,2-trifluoro-2-hexafluoro-2′-(heptafluoropropoxy)-propoxyethylene with amines or alcohols showcases the versatility of fluorinated intermediates in synthesizing a wide range of products, as discussed by Furin et al. (2000) (Furin, G. G., Pressman, L. S., Pokrovsky, L. M., Krysin, A. P., & Chi, K.-W., 2000).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as boiling and melting points, solubility, and thermal stability, are significantly influenced by the presence of fluorine atoms. Zeng and Zheng (2007) investigated the surface dewettability of epoxy thermosets containing fluorinated oligomeric silsesquioxane, demonstrating the impact of fluorine on enhancing hydrophobic properties (Zeng, K., & Zheng, S., 2007).

Chemical Properties Analysis

The chemical properties of fluorinated compounds, such as reactivity towards nucleophiles or electrophiles, are crucial for their application in various fields. The study by Drayton, Flowers, and Haszeldine (1975) on the reactions of hexafluoropropene highlights the complex reactivity patterns that can be exploited for synthesizing novel fluorinated materials (Drayton, C. J., Flowers, W. T., & Haszeldine, R., 1975).

Scientific Research Applications

Density, Surface Tension, and Kinematic Viscosity

Research on hydrofluoroethers (HFEs), compounds related to the one , provides insights into their physical properties such as density, surface tension, and kinematic viscosity. These properties are crucial for applications in refrigeration, aerosol propellants, and as solvents due to their low environmental impact and excellent thermophysical characteristics (Rausch et al., 2015).

Synthesis and Applications in Surface Chemistry

Fluorinated compounds, including those with complex ether chains, are synthesized for their unique surface activities. Their ability to reduce surface tension significantly makes them valuable in creating repellent surfaces and in applications requiring low-surface-energy materials (Han et al., 2009).

Biocompatible Materials

The development of biocompatible materials with fluorinated surface structures showcases the application of these compounds in the medical field. By modifying surfaces at the molecular level, researchers have created materials with low hemolytic activity and reduced platelet adhesion, promising for biomedical devices and implants (Wen et al., 2010).

Nanocomposites and Surface Modification

The reaction of fluorinated alcohols with calcium chloride to form fluorinated alcohol/calcium fluoride nanocomposites highlights the versatility of these compounds in creating materials with unique properties, such as thermal stability and oleophobicity. These composites have potential applications in surface modification to achieve specific functional characteristics (Saito et al., 2016).

Advanced Polymer Materials

Fluorinated compounds play a significant role in developing advanced polymer materials with specific properties, such as high thermal stability, low dielectric constants, and repellency to water and oils. These materials are sought after in various high-tech applications, including electronics, textiles, and energy storage (Wehbi et al., 2019).

properties

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H3F41O7/c22-2(1-63,9(30,31)32)64-17(53,54)4(25,11(36,37)38)66-19(57,58)6(27,13(42,43)44)68-21(61,62)8(29,15(48,49)50)69-20(59,60)7(28,14(45,46)47)67-18(55,56)5(26,12(39,40)41)65-16(51,52)3(23,24)10(33,34)35/h63H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAETUWCYSIJUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H3F41O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60896522
Record name 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-Tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxahenicosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1146.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,1H-Perfluoro(2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosan-1-ol)

CAS RN

167631-99-4
Record name 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-Tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxahenicosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 30 g NaBH4 (Aldrich), 50 mL HFE, and 400 mL dry dimethoxyethane was treated over 6 hours with 1000 g C3F7O(CF(CF3)CF2O)5CF(CF3)COOCH3, resulting in an exotherm, and the mixture was stirred at 50° C. overnight. After cooling, the mixture was cautiously treated with first 50 mL MeOH and then 75 mL 5% HCl, with the first few mL of HCl causing vigorous foaming. Addition of 300 mL water, filtration of some white solid at the interphase, and stripping the lower layer gave 931 g C3F7O(CF(CF3)CF2O)5CF(CF3)CH2OH. A solution of 322 g of this and 38.9 g diisopropylethylamine (Aldrich) in 150 mL HFE was treated dropwise with 25.0 g acryloyl chloride (Aldrich), forming a white solid. This was stirred overnight at 50° C., cooled, treated with 4 mL water, 5.0 g K2CO3, and 25 g silica gel, waiting about 2 hours between each addition. The mixture was filtered and stripped to give 297.5 g of HFPO-5-DHA.
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
C3F7O(CF(CF3)CF2O)5CF(CF3)COOCH3
Quantity
1000 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

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